Methyl 2-amino-2,4-dimethylpentanoate
Overview
Description
Methyl 2-amino-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of amino acids and is often used in various chemical and biological research applications. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2,4-dimethylpentanoate typically involves the esterification of 2-amino-2,4-dimethylpentanoic acid. One common method includes the reaction of the acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at low temperatures, around -10°C, and then heated to reflux .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 2-amino-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, which can modulate the activity of enzymes or receptors. This compound can also participate in metabolic pathways, influencing the synthesis and degradation of other biomolecules.
Comparison with Similar Compounds
- Methyl 2-amino-4,4-dimethylpentanoate
- Methyl 2-amino-3,3-dimethylbutanoate
- Methyl 2-amino-2-methylbutanoate
Comparison: Methyl 2-amino-2,4-dimethylpentanoate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs. For instance, the presence of two methyl groups at the 2 and 4 positions provides steric hindrance, affecting its reactivity in substitution reactions. This makes it a valuable compound for studying steric effects in chemical reactions.
Properties
IUPAC Name |
methyl 2-amino-2,4-dimethylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYSWVMSQARZEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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